molecular formula C14H18O2 B8384488 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B8384488
M. Wt: 218.29 g/mol
InChI Key: JAYMYYSUABQTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is an organic compound with a complex structure that includes a benzocycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves the reaction of 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: This compound shares a similar core structure but lacks the isopropoxy group.

    2-Hydroxy-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: This compound has a hydroxyl group instead of an isopropoxy group.

Uniqueness

3-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

3-propan-2-yloxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C14H18O2/c1-10(2)16-12-8-7-11-5-3-4-6-14(15)13(11)9-12/h7-10H,3-6H2,1-2H3

InChI Key

JAYMYYSUABQTNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(CCCCC2=O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 2-hydroxy-6,7,8,9-Tetrahydro-5H-benzocyclohepten-9-one (9.69 g, 56.3 mmol) and potassium carbonate (23.3 g, 0.17 mol) in DMF (60 ml) was added dropwise, under ice-cooling, isopropyl bromide (34.6 g, 0.28 mol). The reaction mixture was stirred for one hour at 100° C., which was poured into water, followed by extraction of the organic substance with ethyl acetate. The extract solution was washed with brine and water, which was dried over anhydrous magnesium sulfate, followed by distilling off the solvent. The residue was purified by means of a silica gel column chromatography (hexane:ethyl acetate=9:1) to give the above-titled compound (11.4 g, yield 93%, oil).
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